molecular formula C9H14N2O2 B2601635 (1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester CAS No. 507264-68-8

(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester

Cat. No. B2601635
Key on ui cas rn: 507264-68-8
M. Wt: 182.223
InChI Key: RBTYXJDLTHWWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552205B2

Procedure details

The following compounds were prepared using similar procedures as described above: 3,N-Dihydroxy-propionamidine, N-Hydroxy-propionamidine, 3,3,3-Trifluoro-N-hydroxy-propionamidine, N-Hydroxy-dimethylamine-1-carboxamidine, [1-(N-Hydroxy-carbamimidoyl)-cyclopropyl]-carbamic acid tert-butyl ester; (1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester was prepared from 1-tert-butoxycarbonylamino-cyclopropanecarboxylic acid according to literature procedures (Demko, Z. P.; Sharpless, K. B. Org. Lett. 2002, 4, 2525).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
N-Hydroxy-dimethylamine-1-carboxamidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
OCCC(NO)=N.ONC(=N)CC.FC(F)(F)CC(NO)=N.[C:23]([O:27][C:28](=[O:37])[NH:29][C:30]1([C:33](=N)[NH:34]O)[CH2:32][CH2:31]1)([CH3:26])([CH3:25])[CH3:24].C(OC(NC1(C(O)=O)CC1)=O)(C)(C)C>>[C:23]([O:27][C:28](=[O:37])[NH:29][C:30]1([C:33]#[N:34])[CH2:32][CH2:31]1)([CH3:26])([CH3:24])[CH3:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1(CC1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCC(=N)NO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ONC(CC)=N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CC(=N)NO)(F)F
Step Five
Name
N-Hydroxy-dimethylamine-1-carboxamidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(NC1(CC1)C(NO)=N)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The following compounds were prepared

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1(CC1)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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